molecular formula C8H9BrN2O B112632 N-(4-amino-2-bromophenyl)acetamide CAS No. 436090-22-1

N-(4-amino-2-bromophenyl)acetamide

Cat. No. B112632
CAS RN: 436090-22-1
M. Wt: 229.07 g/mol
InChI Key: JHBHGPWXILVPII-UHFFFAOYSA-N
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Description

“N-(4-amino-2-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) . The compound also has a Canonical SMILES representation: CC(=O)NC1=C(C=C(C=C1)N)Br .


Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 227.98983 g/mol . The Topological Polar Surface Area is 55.1 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

  • Chemoselective Acetylation in Drug Synthesis

    • N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied using different acyl donors, showcasing its importance in drug synthesis (Magadum & Yadav, 2018).
  • Copper-Catalyzed Direct Amination

    • A copper-catalyzed direct amination of N-(2-bromophenyl)acetamide derivatives was developed. This process is significant for synthesizing ortho-functionalized aromatic amines, highlighting the compound's role in creating valuable chemical structures (Zhao, Fu, & Qiao, 2010).
  • Green Synthesis of Dyes

    • N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is vital for producing azo disperse dyes. Its synthesis through catalytic hydrogenation emphasizes environmentally friendly methods in dye manufacturing (Zhang, 2008).
  • Pharmacological Assessment of Acetamide Derivatives

    • Acetamide derivatives, including N-(4-bromophenyl) variants, have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research demonstrates the compound's potential in developing new pharmaceutical agents (Rani, Pal, Hegde, & Hashim, 2016).
  • Anticonvulsant Agents

    • Studies on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, including 4-bromophenyl acetamide, show their potential as anticonvulsants. These compounds' interactions with biological targets like GABA receptors were explored, indicating their application in treating seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
  • Potential Pesticides

    • N-aryl-2,4-dichlorophenoxyacetamide derivatives, including N-(4-bromophenyl) variants, were characterized as potential pesticides, underscoring their application in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).
  • Anti-HIV Drug Research

    • Density functional theory (DFT) studies on acetamide derivatives, including those with bromophenyl substitutions, indicate their potency as anti-HIV drugs. The molecular properties of these compounds were analyzed, showcasing their potential in medicinal chemistry (Oftadeh, Mahani, & Hamadanian, 2013).

Mechanism of Action

Target of Action

N-(4-amino-2-bromophenyl)acetamide is a complex compound with a molecular formula of C8H9BrN2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

More detailed studies are needed to elucidate the exact mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future pharmacokinetic studies should focus on these aspects to provide a comprehensive understanding of the compound’s behavior in the body .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound. Future studies should consider these factors to provide a more comprehensive understanding of the compound’s behavior .

properties

IUPAC Name

N-(4-amino-2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBHGPWXILVPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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